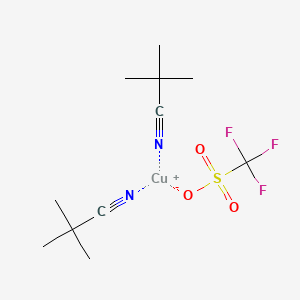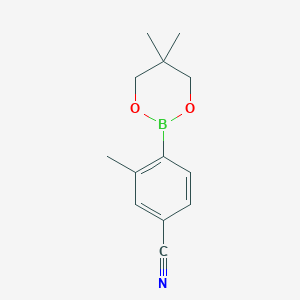
5-(2-Bromo-4-fluorophenyl)-1,3-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Bromo-4-fluorophenyl)-1,3-oxazole: is an organic compound that belongs to the class of oxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This compound is characterized by the presence of a bromine and a fluorine atom attached to a phenyl ring, which is further connected to an oxazole ring. The unique combination of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Bromo-4-fluorophenyl)-1,3-oxazole typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromo-4-fluoroaniline and glyoxal.
Formation of Intermediate: The 2-bromo-4-fluoroaniline undergoes a condensation reaction with glyoxal to form an intermediate Schiff base.
Cyclization: The Schiff base is then cyclized under acidic conditions to form the oxazole ring, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and controlled reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The oxazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can undergo coupling reactions with various aryl or alkyl halides to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines or thiols.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
Substituted Derivatives: Products with different substituents replacing the bromine or fluorine atoms.
Oxidized or Reduced Forms: Compounds with altered oxidation states of the oxazole ring.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in various catalytic reactions.
Biology:
Biological Probes: Utilized in the development of probes for studying biological processes.
Medicine:
Pharmaceuticals: Investigated for potential use in drug development due to its unique structural features.
Industry:
Material Science: Employed in the synthesis of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 5-(2-Bromo-4-fluorophenyl)-1,3-oxazole depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The presence of the bromine and fluorine atoms can influence the compound’s binding affinity and specificity towards its molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, further modulating its activity.
Comparaison Avec Des Composés Similaires
- 2-Bromo-4-fluorophenylacetonitrile
- 4-Bromo-2-fluorophenol
- 2-Bromo-4-fluorophenol
Comparison:
- Structural Differences: While these compounds share the bromo and fluoro substituents, their core structures differ, leading to variations in their chemical and physical properties.
- Reactivity: The presence of different functional groups (e.g., acetonitrile, phenol) affects their reactivity and the types of reactions they undergo.
- Applications: Each compound has unique applications based on its structure. For example, 2-Bromo-4-fluorophenylacetonitrile is used in the synthesis of thiazolidin-4-one derivatives with antioxidant activity.
Propriétés
IUPAC Name |
5-(2-bromo-4-fluorophenyl)-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFNO/c10-8-3-6(11)1-2-7(8)9-4-12-5-13-9/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJMGKULNRNQARQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)C2=CN=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Ethoxy-[1,5]naphthyridin-4-ol](/img/structure/B6296072.png)


![(S,S)-(-)-2,2'-Bis[(R)-(N,N-dimethylamino)(phenyl) methyl]-1,1'-bis[DI(3,5-dimethyl-4-methoxyphenyl)phosphino] ferrocene](/img/structure/B6296084.png)






